![molecular formula C16H17N3O2 B5859572 N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859572.png)
N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide, also known as PB-28, is a synthetic compound that belongs to the family of androgen receptor (AR) agonists. PB-28 has been extensively studied for its potential use in cancer treatment, specifically for prostate cancer.
Wirkmechanismus
N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide binds to the AR and activates it, leading to the transcription of genes involved in prostate cancer cell growth and survival. N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide also inhibits the expression of genes involved in cancer cell proliferation and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide has been shown to decrease the proliferation of prostate cancer cells and induce apoptosis. N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide has also been shown to decrease the expression of prostate-specific antigen (PSA), a biomarker for prostate cancer. In addition, N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide is its high affinity for the AR, making it a potent agonist. N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide also has a long half-life, which allows for sustained activation of the AR. However, N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide has limited solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
Future research on N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide could focus on optimizing its solubility in water to make it easier to work with in lab experiments. Additionally, further studies could investigate the potential use of N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide in combination with other cancer treatments to enhance its anti-cancer properties. Finally, studies could investigate the potential use of N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide in other types of cancer beyond prostate cancer.
In conclusion, N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide is a promising compound for cancer treatment, specifically for prostate cancer. Its high affinity for the AR and ability to induce apoptosis in cancer cells make it a potent candidate for cancer therapy. Further research on N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide could lead to the development of more effective cancer treatments.
Synthesemethoden
N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide can be synthesized through a multi-step process involving the reaction of 2-bromopyridine with 2-phenylbutyric acid followed by the coupling of the resulting intermediate with a carboximidamide group. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide has been studied extensively for its potential use in prostate cancer treatment. Studies have shown that N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide has a high affinity for the AR and can inhibit the growth of prostate cancer cells. N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide has also been shown to induce apoptosis (cell death) in prostate cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-14(12-7-4-3-5-8-12)16(20)21-19-15(17)13-9-6-10-18-11-13/h3-11,14H,2H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXPXEIDJRRBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-phenylbutanoyl)oxy]pyridine-3-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859507.png)
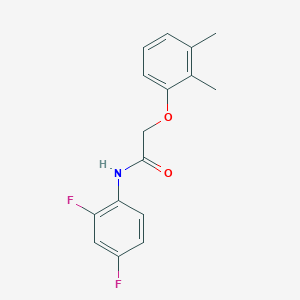
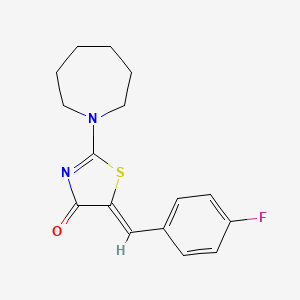
![2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5859538.png)
![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)
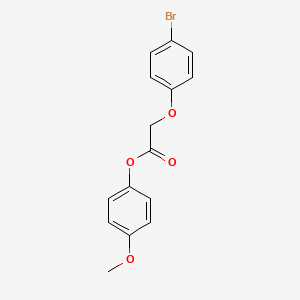
![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)
![methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5859561.png)
![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)
![2,3-dihydro-1H-inden-5-yl[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5859589.png)
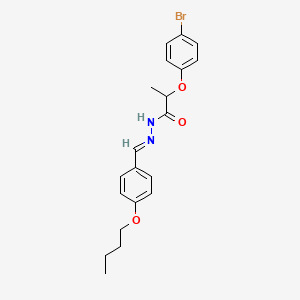
![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5859597.png)
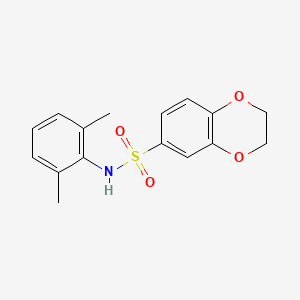
![2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5859610.png)